molecular formula C10H9F2NO B7876823 4-(3,4-Difluoro-phenoxy)butanenitrile

4-(3,4-Difluoro-phenoxy)butanenitrile

Cat. No.: B7876823
M. Wt: 197.18 g/mol
InChI Key: FUDIAIHGQDPUGB-UHFFFAOYSA-N
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Description

4-(3,4-Difluoro-phenoxy)butanenitrile is a chemical compound characterized by a butanenitrile group attached to a 3,4-difluorophenoxy moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-difluorophenol and butanenitrile.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the phenol group attacks the nitrile group under controlled conditions.

  • Catalysts: Catalysts such as strong bases or acids may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in batch reactors where precise control over temperature and pressure is maintained.

  • Purification: The product is purified through crystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-(3,4-Difluoro-phenoxy)butanoic acid.

  • Reduction: 4-(3,4-Difluoro-phenoxy)butanamine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3,4-Difluoro-phenoxy)butanenitrile exerts its effects depends on its molecular targets and pathways. For instance, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-(2,3-Difluoro-phenoxy)butanenitrile: Similar structure but with different positions of fluorine atoms.

  • 4-(3,4-Dichloro-phenoxy)butanenitrile: Similar but with chlorine atoms instead of fluorine.

Uniqueness: The presence of fluorine atoms in the 3,4-positions provides unique chemical and physical properties compared to other similar compounds, such as increased stability and reactivity.

This comprehensive overview highlights the significance of 4-(3,4-Difluoro-phenoxy)butanenitrile in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

4-(3,4-difluorophenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDIAIHGQDPUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCC#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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